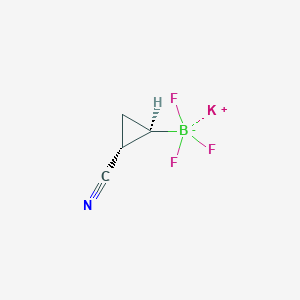

Potassium trans-2-cyanocyclopropyltrifluoroborate

Description

Potassium trans-2-cyanocyclopropyltrifluoroborate is a potassium trifluoroborate salt featuring a strained cyclopropane ring substituted with a cyano (-CN) group in the trans configuration. These compounds are widely used in Suzuki-Miyaura cross-coupling reactions due to their stability, ease of handling, and compatibility with transition-metal catalysts . The trans-2-cyano substituent likely introduces electronic and steric effects that modulate reactivity compared to other cyclopropyl or aryltrifluoroborates.

Properties

IUPAC Name |

potassium;[(1R,2R)-2-cyanocyclopropyl]-trifluoroboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BF3N.K/c6-5(7,8)4-1-3(4)2-9;/h3-4H,1H2;/q-1;+1/t3-,4+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMLRHOTWKDACLL-RFKZQXLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1CC1C#N)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[B-]([C@@H]1C[C@H]1C#N)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BF3KN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of potassium trans-2-cyanocyclopropyltrifluoroborate typically involves the reaction of a suitable cyclopropyl precursor with a boron trifluoride source under specific conditions. One common method includes the use of potassium bifluoride (KHF2) as a fluorinating agent for organoboronic acids . The reaction conditions often involve the presence of a palladium catalyst and a base such as triethylamine (Et3N) to facilitate the coupling process . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

Potassium trans-2-cyanocyclopropyltrifluoroborate undergoes various types of chemical reactions, including:

Oxidation: The compound can participate in oxidation reactions, often facilitated by strong oxidizing agents.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: It is commonly used in substitution reactions, particularly in Suzuki–Miyaura cross-coupling reactions. These reactions typically involve palladium catalysts and bases such as potassium acetate.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki–Miyaura coupling, the product is typically a biaryl compound .

Scientific Research Applications

Potassium trans-2-cyanocyclopropyltrifluoroborate has a wide range of scientific research applications:

Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

Biology: The compound’s stability and reactivity make it useful in the synthesis of biologically active molecules.

Industry: The compound is used in the production of materials with specific properties, such as polymers and advanced composites.

Mechanism of Action

The mechanism by which potassium trans-2-cyanocyclopropyltrifluoroborate exerts its effects involves its ability to act as a source of the trifluoroborate anion. In Suzuki–Miyaura coupling reactions, the compound undergoes transmetalation with a palladium catalyst, forming a palladium-boron intermediate that facilitates the coupling process . The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between Potassium trans-2-cyanocyclopropyltrifluoroborate and related trifluoroborate salts:

Key Comparisons :

- Structural and Electronic Effects: The cyclopropane ring in this compound introduces significant ring strain (≈27 kcal/mol), which enhances reactivity in cross-coupling reactions compared to less-strained cyclobutyltrifluoroborates or aryltrifluoroborates . In contrast, tert-butyl-substituted cyclopropyltrifluoroborate () prioritizes steric bulk over electronic effects, making it suitable for stereoselective synthesis but less reactive in coupling reactions.

- Thermal Stability: Cyclopropane-containing trifluoroborates are generally less thermally stable than their aryl counterparts due to ring strain. For example, thermogravimetric analysis (TGA) of similar compounds (e.g., cyclobutyltrifluoroborates) shows decomposition onset temperatures near 150–200°C . The cyano group may slightly improve stability via resonance effects.

- Synthetic Accessibility: Copper(I)-catalyzed borylation/oxidation of aldehydes (as in ) could be adapted for synthesizing this compound, though forming the cyclopropane ring would require additional steps (e.g., [2+1] cycloaddition). This contrasts with aryltrifluoroborates (e.g., 4-cyanophenyltrifluoroborate in ), which are often synthesized via direct borylation of pre-functionalized arenes.

- Reactivity in Cross-Coupling: Cyclopropyltrifluoroborates exhibit faster coupling rates with aryl chlorides than aryltrifluoroborates due to their strained geometry, as demonstrated in Table 5 of .

Research Findings and Implications

- Pharmaceutical Applications: The strained cyclopropane moiety is a common motif in bioactive molecules (e.g., antiviral agents). This compound could serve as a precursor to such compounds via cross-coupling .

- Materials Science: The cyano group’s electron-withdrawing nature may enhance charge transport in conjugated polymers when incorporated via coupling reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.